molecular formula C10H9F2NO B12879314 4-(Difluoromethyl)-2-ethylbenzo[d]oxazole

4-(Difluoromethyl)-2-ethylbenzo[d]oxazole

Cat. No.: B12879314
M. Wt: 197.18 g/mol
InChI Key: NNZKDQTZEUIKEY-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-ethylbenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core with difluoromethyl and ethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-ethylbenzo[d]oxazole typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. For instance, difluoromethylation can be achieved using difluorocarbene reagents or through the use of metal-based catalysts such as copper or palladium . The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and may require specific temperatures and reaction times to optimize yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly reagents and catalysts is also a consideration in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-ethylbenzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives with different substituents, such as:

Uniqueness

4-(Difluoromethyl)-2-ethylbenzo[d]oxazole is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H9F2NO

Molecular Weight

197.18 g/mol

IUPAC Name

4-(difluoromethyl)-2-ethyl-1,3-benzoxazole

InChI

InChI=1S/C10H9F2NO/c1-2-8-13-9-6(10(11)12)4-3-5-7(9)14-8/h3-5,10H,2H2,1H3

InChI Key

NNZKDQTZEUIKEY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=CC=C2O1)C(F)F

Origin of Product

United States

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